N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine
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Overview
Description
N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with cyclopropyl, dimethyl, and piperidinyl groups, along with a methylbenzenesulfonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate amidines with β-diketones under acidic or basic conditions.
Introduction of Cyclopropyl and Dimethyl Groups: These groups can be introduced via alkylation reactions using cyclopropyl halides and dimethyl sulfate, respectively.
Attachment of the Piperidinyl Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyrimidine derivatives.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine
- N4-cyclopropyl-N6,N6-dimethyl-N4-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidine-4,6-diamine
Uniqueness
N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine is unique due to the presence of the methylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-N-cyclopropyl-6-N,6-N-dimethyl-4-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S/c1-16-4-8-19(9-5-16)29(27,28)25-12-10-18(11-13-25)26(17-6-7-17)21-14-20(24(2)3)22-15-23-21/h4-5,8-9,14-15,17-18H,6-7,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHJLYNBMXRABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC(=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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